3-Amino-3-cyclopropylpropanoic acid

Descripción general

Descripción

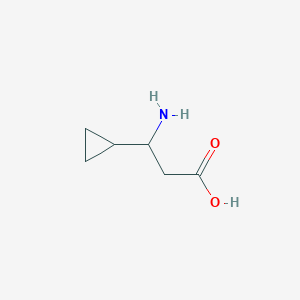

3-Amino-3-cyclopropylpropanoic acid is an organic compound with the molecular formula C6H11NO2 It is a derivative of beta-alanine, featuring a cyclopropyl group attached to the beta carbon

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-3-cyclopropylpropanoic acid are currently unknown. This compound is a derivative of propanoic acid, which suggests it may interact with biological systems in a similar manner . .

Mode of Action

As an amino acid derivative, it could potentially interact with various enzymes, receptors, or transport proteins, but this is purely speculative without further studies .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structure, it might be involved in amino acid metabolism or other related pathways. Without specific studies on this compound, it’s difficult to determine its exact role in biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. It’s important to note that these properties can significantly impact the compound’s therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without specific studies on this compound, it’s difficult to determine its exact effects at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclopropylpropanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired amino acid .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of tartaric acid with cyclopropanecarboxaldehyde, followed by subsequent reactions to introduce the amino group and finalize the structure .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

One of the prominent applications of 3-amino-3-cyclopropylpropanoic acid is its role as an antiviral agent. A study highlighted its effectiveness against SARS-CoV-2, showing a dose-dependent antiviral effect with an EC50 value of approximately 2.4 μM in cell cultures infected with the virus. The compound demonstrated promising pharmacokinetic properties, suggesting potential for further development as an antiviral treatment .

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. In animal models, it has been shown to enhance cognitive function and reduce neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Research and Development

Peptidomimetics

this compound serves as a building block for peptidomimetics, which are designed to mimic the structure and function of peptides while providing improved stability and bioavailability. These compounds have applications in drug design, particularly for targeting protein-protein interactions that are crucial in many diseases .

Pharmacological Studies

The compound has been utilized in pharmacological studies to evaluate its effects on various biological pathways. For instance, it has been tested for its influence on the JAK/STAT signaling pathway, which is important in immune responses and hematopoiesis. Such studies help elucidate the compound's potential therapeutic roles .

Case Studies

Comparación Con Compuestos Similares

3-Amino-2,2-dimethylpropanoic acid: An intermediate for the synthesis of 2,4-diaminopyrimidine.

Beta-alanine: A simpler analog without the cyclopropyl group.

Cyclopropylalanine: Another cyclopropyl-containing amino acid with different structural features.

Uniqueness: 3-Amino-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Amino-3-cyclopropylpropanoic acid (ACPA) is a chiral amino acid derivative characterized by a cyclopropyl group attached to the alpha carbon. This unique structural feature imparts distinct steric and electronic properties, influencing its biological activity and interactions with various biological targets. The compound has garnered interest for its potential roles in modulating neurotransmitter systems, particularly in the context of neuroprotection and synaptic transmission.

- Molecular Formula : CHNO

- Molecular Weight : 129.157 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 265.1 ± 23.0 °C at 760 mmHg

- Flash Point : 114.1 ± 22.6 °C

ACPA's mechanism of action primarily involves its interaction with neurotransmitter receptors, particularly glutamate receptors. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group interacts with hydrophobic regions, modulating enzyme and receptor activity. This interaction may enhance synaptic transmission and provide neuroprotective effects, making ACPA a significant compound for further research in neurological applications.

Neurotransmitter Modulation

ACPA has been identified as a potential modulator of glutamate receptors, which play a crucial role in excitatory neurotransmission in the central nervous system. Its structural characteristics may enhance its binding affinity to these receptors, suggesting a role as either an agonist or antagonist depending on the specific receptor subtype involved.

Cytotoxicity Studies

Recent studies have indicated that ACPA may exhibit cytotoxic effects on certain cancer cell lines, highlighting its potential therapeutic applications in oncology. Preliminary data suggest that ACPA could induce apoptosis in malignant cells, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Study on Neuroprotection

In a study focused on neuroprotection, ACPA was administered to models of neurodegenerative diseases. Results showed significant improvements in synaptic health and reductions in neuroinflammation markers, indicating its protective effects against neuronal damage .

Antiviral Activity

ACPA has also been investigated for its antiviral properties. In vitro studies demonstrated that it could inhibit viral replication in cultured cells infected with SARS-CoV-2, showcasing its potential as a therapeutic agent during viral outbreaks .

Comparative Analysis with Similar Compounds

To understand ACPA's unique properties, it is essential to compare it with other amino acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3R)-3-amino-3-cyclopropylbutanoic acid | Extended carbon chain | Similar neurotransmitter modulation |

| (3R)-3-amino-3-cyclopropylpentanoic acid | Longer carbon chain | Potentially enhanced stability |

| (3R)-3-amino-3-cyclopropylhexanoic acid | Further extended carbon chain | Broader spectrum of biological activity |

Propiedades

IUPAC Name |

3-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFMMMLMIDKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436203 | |

| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331633-72-8 | |

| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.